N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a purine base, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with various amines and aldehydes.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide.
Formation of the Morpholine Ring: The morpholine ring is formed through nucleophilic substitution reactions, typically involving the reaction of diethanolamine with an appropriate halide.
Coupling Reactions: The final step involves coupling the purine base with the morpholine ring and the cyclopropyl group under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with purine-related enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-(9H-purin-6-yl)morpholine-2-carboxamide
- N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)piperidine-2-carboxamide
- N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)pyrrolidine-2-carboxamide
Uniqueness
N-cyclopropyl-4-(9-methyl-9H-purin-6-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N6O2 |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-(9-methylpurin-6-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C14H18N6O2/c1-19-8-17-11-12(19)15-7-16-13(11)20-4-5-22-10(6-20)14(21)18-9-2-3-9/h7-10H,2-6H2,1H3,(H,18,21) |
InChI Key |
JXDAJDHQYPADSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.